molecular formula C20H11N3O3 B5717284 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile

Cat. No.: B5717284
M. Wt: 341.3 g/mol
InChI Key: BPGNMDJOUPFXCJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both cyano and nitrophenyl groups in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of cyano and nitrophenyl groups in 4-{(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl}benzonitrile imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c21-12-14-4-6-15(7-5-14)17(13-22)11-19-8-9-20(26-19)16-2-1-3-18(10-16)23(24)25/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNMDJOUPFXCJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.